molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0

Diethyl 2-(4-bromobenzyl)malonate

Cat. No. B1589225
CAS RN: 70146-78-0
M. Wt: 329.19 g/mol
InChI Key: XUINVWBCZQIJHR-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromobenzyl)malonate is a chemical compound with the CAS Number: 70146-78-0 . Its molecular weight is 329.19 . The IUPAC name for this compound is diethyl 2-(4-bromobenzyl)malonate . It is stored at room temperature and has a physical form of liquid .


Synthesis Analysis

The synthesis of Diethyl 2-(4-bromobenzyl)malonate can be achieved through the Knoevenagel condensation reaction of 4-methylbenzaldehyde and diethyl malonate . This reaction occurs in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions .


Molecular Structure Analysis

The InChI code for Diethyl 2-(4-bromobenzyl)malonate is 1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Enolates, such as Diethyl 2-(4-bromobenzyl)malonate, can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .


Physical And Chemical Properties Analysis

Diethyl 2-(4-bromobenzyl)malonate has a boiling point of 193-198°C at 14 mmHg . It has a flash point of 181°C . The compound is a liquid at room temperature and is sealed in dry storage .

Scientific Research Applications

Application in Materials Science

  • Specific Scientific Field : Materials Science
  • Summary of the Application : This compound has been used in the growth and characterization of a crystalline specimen for various applications, including dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
  • Methods of Application or Experimental Procedures : The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis, and the FTIR spectrum portrays the presence of major and active functional groups .
  • Results or Outcomes : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C . The hardness profile of the crystal increases with an increase in load, confirming the reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The dielectric constant and dielectric loss were accurately measured and reported .

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
  • Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
  • Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Compounds similar to “Diethyl 2-(4-bromobenzyl)malonate”, such as malonic ester and ethyl acetoacetate, are often used in organic synthesis methods known as the malonic ester synthesis and the acetoacetic ester synthesis . These methods provide routes to a wide variety of carboxylic acids and methyl ketones .
  • Methods of Application or Experimental Procedures : In these methods, the enolate anion of the ester compound is alkylated through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
  • Results or Outcomes : The result of these methods is the formation of α-substituted ketones, esters, lactones, or nitriles .

Safety And Hazards

The safety information for Diethyl 2-(4-bromobenzyl)malonate indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for Diethyl 2-(4-bromobenzyl)malonate could involve its use in the synthesis of a wide variety of carboxylic acids and methyl ketones . This is due to its ability to be transformed to its enolate using sodium ethoxide as a base .

properties

IUPAC Name

diethyl 2-[(4-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUINVWBCZQIJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446228
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-bromobenzyl)malonate

CAS RN

70146-78-0
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl methylmalonate (87 g) in absolute ethanol (100 ml) was added to a pre-formed solution of sodium (11.5 g) in ethanol (400 ml) under argon. A hot solution of p-bromobenzylbromide (125 g) in absolute alcohol (200 ml) was added rapidly with vigorous stirring, which was continued for 3 days and the solid so formed was removed by filtration. The filtrate was evaporated and the residue dissolved in ethyl acetate (1 l), washed with brine (250 ml), dried (MgSO4) and evaporated. The residual oil was distilled under vacuum to give diethyl (4-bromophenyl)methylmalonate (150.7 g) b.p. 130-133/0.03 mm Hg; 1H NMR (d6 -DMSO): 1.33 (t, 6 H), 1.4 (s, 3 H), 3.27 (s, 2 H), 4.30 (q, 4 H), 7.23 (d, 2 H), 7.6 (d, 2 H)
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(4-bromobenzyl)malonate
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Diethyl 2-(4-bromobenzyl)malonate
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Diethyl 2-(4-bromobenzyl)malonate

Citations

For This Compound
5
Citations
R Nomura, R Moriai, M Kudo, T Hoshino… - Journal of Polymer …, 2013 - Wiley Online Library
Novel skipped‐π polymers in which the π‐components are connected with 2‐substituted trimethylene tethering units exhibit bathochromically shifted, broadened ultraviolet absorption …
Number of citations: 8 onlinelibrary.wiley.com
DL Musso, FR Cochran, JL Kelley… - Journal of medicinal …, 2003 - ACS Publications
The design of rigid cyclic analogues derived from cinnamamide 1, (E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide, and β-methylcinnamamide 2, (E)-N-cyclopropyl-3-(3-…
Number of citations: 86 pubs.acs.org
A Hassner, R Fibiger, D Andisik - The Journal of Organic …, 1984 - ACS Publications
Registry No. 2, 83-33-0; 3a, 767-60-2; 3b, 2294-91-9; 3c, 10408-76-1; 3d, 2294-88-4; 4a, 767-58-8; 4b, 4830-99-3; 4c, 60584-82-9; 4d, 38857-75-9; 5a, 17496-14-9; 5b, 22351-56-0; 5c, …
Number of citations: 100 pubs.acs.org
SA Pantovich - 2020 - search.proquest.com
There is a growing concern over emission of carbon dioxide into the atmosphere and its implication in global climate change. Natural sinks for carbon dioxide, such as oceans and …
Number of citations: 2 search.proquest.com
M Adamczyk, DS Watt, DA Netzel - The Journal of Organic …, 1984 - ACS Publications
Unambiguous syntheses of all possible methyl, ethyl, n-propyl, and n-butyl derivatives of indan and tetralin were developed using the Kumada coupling procedure involving the reaction …
Number of citations: 140 pubs.acs.org

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